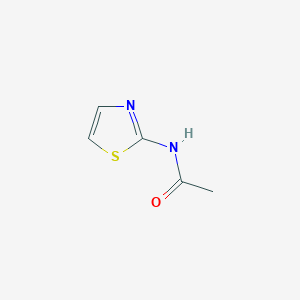

2-Ethylbenzaldehyde

Overview

Description

Molecular Structure Analysis

2-Ethylbenzaldehyde contains a total of 20 bonds, which include 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .Physical And Chemical Properties Analysis

2-Ethylbenzaldehyde has a boiling point of 212 °C and a density of 1.02 g/mL at 25 °C . Its refractive index is 1.538 .Scientific Research Applications

Organic Synthesis

2-Ethylbenzaldehyde: is widely used in organic synthesis as an intermediate for the production of other chemicals. Its aldehyde group is highly reactive, making it suitable for condensation reactions, such as the synthesis of Schiff bases, which are useful in preparing dyes and pigments .

Pharmaceutical Research

In pharmaceutical research, 2-Ethylbenzaldehyde can be utilized to synthesize various pharmaceutical compounds. It serves as a precursor in the synthesis of certain anti-inflammatory and analgesic medications. Its derivatives are also explored for potential antifungal and antibacterial properties .

Fragrance and Flavor Industry

Due to its pleasant almond-like aroma, 2-Ethylbenzaldehyde finds applications in the fragrance and flavor industry. It’s used to impart a subtle, warm note to perfumes and can be included in formulations for soaps and detergents. In the flavor industry, it’s used in trace amounts to enhance the taste of certain food products .

Polymer Chemistry

2-Ethylbenzaldehyde: can act as a monomer or a cross-linking agent in polymer chemistry. It’s involved in the production of certain resins and plastics, where it can improve the material’s thermal stability and mechanical properties .

Corrosion Inhibition

Research has shown that 2-Ethylbenzaldehyde derivatives can be effective corrosion inhibitors. These compounds can form a protective layer on metals, preventing oxidation and degradation, which is particularly useful in industrial settings where metal preservation is crucial .

Analytical Chemistry

In analytical chemistry, 2-Ethylbenzaldehyde is used as a reagent in various chemical analyses. It can react with specific compounds to form distinguishable products, which can then be detected and quantified using techniques like spectrophotometry .

Agricultural Chemistry

2-Ethylbenzaldehyde: derivatives are being studied for their potential use as pesticides. They may inhibit the growth of certain pests and could serve as a safer alternative to more toxic substances currently in use .

Material Science

In material science, 2-Ethylbenzaldehyde is explored for its potential in creating advanced materials. For example, it can be used in the synthesis of light-emitting diodes (LEDs) or as a component in photovoltaic cells to improve energy capture efficiency .

Safety and Hazards

2-Ethylbenzaldehyde is considered a combustible liquid. It is harmful if inhaled and may cause skin and eye irritation. It may also cause respiratory irritation and damage fertility or the unborn child . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name |

2-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBHJYRDKBGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177470 | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbenzaldehyde | |

CAS RN |

22927-13-5 | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

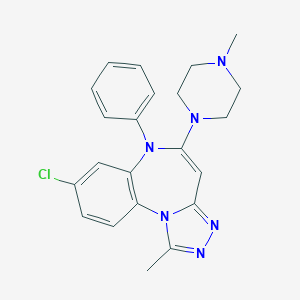

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Ethylbenzaldehyde in the context of Boesenbergia xiphostachya?

A1: The study by Suksung et al. [] utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile components of the hexane extract from Boesenbergia xiphostachya rhizome. Their analysis revealed that 2-Ethylbenzaldehyde, also known as 3,6-dimethoxy-2-ethylbenzaldehyde, was the most abundant volatile component, constituting 38.43% of the extract. This finding is particularly interesting because this is the first report investigating the volatile constituents of this plant. Further research is needed to understand the potential role of 2-Ethylbenzaldehyde in the plant's biology and its potential contribution to any observed bioactivity.

Q2: Does the study explore the specific biological activity of 2-Ethylbenzaldehyde?

A2: While the study identified 2-Ethylbenzaldehyde as a major component of the hexane extract, it does not isolate this compound for individual bioactivity testing. The research primarily focuses on the overall bioactivity of the crude hexane extract, which exhibited weak inhibitory activity in various assays, including antimalarial, neuraminidase inhibitory, antimycobacterial, and antimicrobial activities. [] Therefore, further research is required to determine the specific contribution of 2-Ethylbenzaldehyde to the observed bioactivities and to explore its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)

![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)